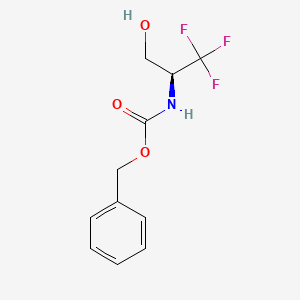
Benzyl (S)-(1,1,1-trifluoro-3-hydroxypropan-2-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl N-[(2S)-1,1,1-trifluoro-3-hydroxypropan-2-yl]carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis as protecting groups for amines due to their stability and ease of removal under mild conditions . This compound is particularly notable for its trifluoromethyl group, which imparts unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzyl N-[(2S)-1,1,1-trifluoro-3-hydroxypropan-2-yl]carbamate typically involves the reaction of benzyl chloroformate with (2S)-1,1,1-trifluoro-3-hydroxypropan-2-amine. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane or acetonitrile . The reaction proceeds at room temperature or under mild heating conditions to yield the desired carbamate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Análisis De Reacciones Químicas
Types of Reactions
Benzyl N-[(2S)-1,1,1-trifluoro-3-hydroxypropan-2-yl]carbamate undergoes several types of chemical reactions, including:
Substitution: The benzyl group can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Oxidation: Pyridinium chlorochromate (PCC), Dess-Martin periodinane.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Aplicaciones Científicas De Investigación
Benzyl N-[(2S)-1,1,1-trifluoro-3-hydroxypropan-2-yl]carbamate has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of benzyl N-[(2S)-1,1,1-trifluoro-3-hydroxypropan-2-yl]carbamate involves its ability to act as a protecting group for amines. The carbamate group forms a stable bond with the amine, preventing it from reacting with other reagents during synthesis . The trifluoromethyl group enhances the stability of the carbamate and can influence the reactivity of the compound in various chemical reactions .
Comparación Con Compuestos Similares
Similar Compounds
Benzyl carbamate: Lacks the trifluoromethyl group, making it less stable and less reactive in certain chemical reactions.
tert-Butyl carbamate: Another common protecting group for amines, but with different stability and reactivity profiles.
Fluorenylmethoxycarbonyl (FMOC) carbamate: Used in peptide synthesis, but removed under basic conditions.
Uniqueness
Benzyl N-[(2S)-1,1,1-trifluoro-3-hydroxypropan-2-yl]carbamate is unique due to the presence of the trifluoromethyl group, which imparts enhanced stability and reactivity compared to other carbamates . This makes it particularly useful in complex organic synthesis and in the development of pharmaceuticals where stability is crucial .
Propiedades
Fórmula molecular |
C11H12F3NO3 |
|---|---|
Peso molecular |
263.21 g/mol |
Nombre IUPAC |
benzyl N-[(2S)-1,1,1-trifluoro-3-hydroxypropan-2-yl]carbamate |
InChI |
InChI=1S/C11H12F3NO3/c12-11(13,14)9(6-16)15-10(17)18-7-8-4-2-1-3-5-8/h1-5,9,16H,6-7H2,(H,15,17)/t9-/m0/s1 |
Clave InChI |
WJMBSGOEVXOCMI-VIFPVBQESA-N |
SMILES isomérico |
C1=CC=C(C=C1)COC(=O)N[C@@H](CO)C(F)(F)F |
SMILES canónico |
C1=CC=C(C=C1)COC(=O)NC(CO)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


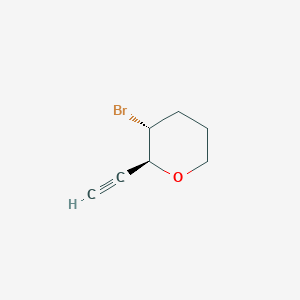
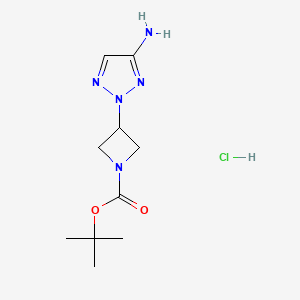
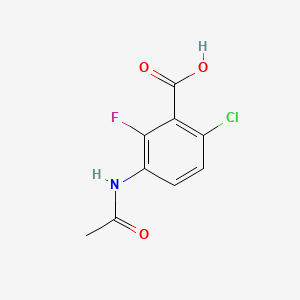
![4-Hydroxythieno[3,2-d]pyrimidine-7-sulfonyl chloride](/img/structure/B13501677.png)
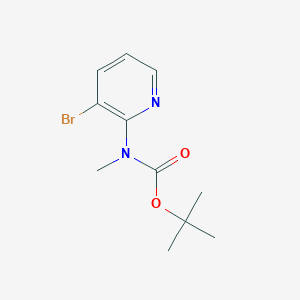
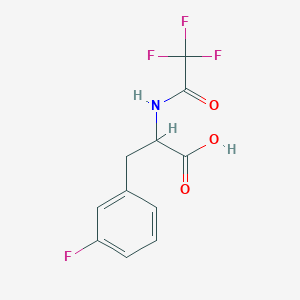
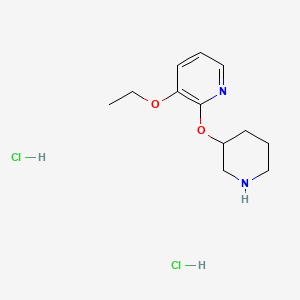
![[4-(2-Bromoethenyl)phenyl]methanol](/img/structure/B13501693.png)
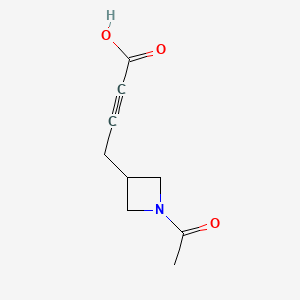


![tert-Butyl (4-bromobenzo[d]oxazol-2-yl)carbamate](/img/structure/B13501714.png)
![3-[1,3-Dihydro-1-oxo-4-(1-piperazinyl)-2H-isoindol-2-yl]-2,6-piperidinedione](/img/structure/B13501719.png)

